

Application of 2',3'-cGAMP as an adjuvant in vaccine development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2',3'-cGAMP sodium

Cat. No.: B8107702 Get Quote

Application of 2',3'-cGAMP as a Potent Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) is a potent cyclic dinucleotide (CDN) that functions as a second messenger in mammalian cells, activating the Stimulator of Interferon Genes (STING) pathway to trigger a robust innate immune response.[1][2][3] This intrinsic immunostimulatory activity has positioned 2',3'-cGAMP as a promising vaccine adjuvant for enhancing and directing adaptive immune responses against a wide array of pathogens and tumor antigens.[4][5][6] This document provides detailed application notes and protocols for utilizing 2',3'-cGAMP as a vaccine adjuvant in preclinical research settings.

Mechanism of Action: The STING Signaling Pathway

Upon administration, 2',3'-cGAMP is recognized by the transmembrane protein STING, which is primarily localized in the endoplasmic reticulum (ER).[2][3] This binding event initiates a signaling cascade that results in the production of type I interferons (IFN-I) and other proinflammatory cytokines and chemokines.[2][3][4] These molecules are critical for the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), which in turn leads to the

Methodological & Application

Check Availability & Pricing

effective priming of antigen-specific T and B lymphocytes.[4] The activation of the STING pathway by 2',3'-cGAMP promotes the development of both humoral and cellular immunity, including potent CD8+ T cell responses, which are often crucial for clearing viral infections and eliminating cancer cells.[4][5]

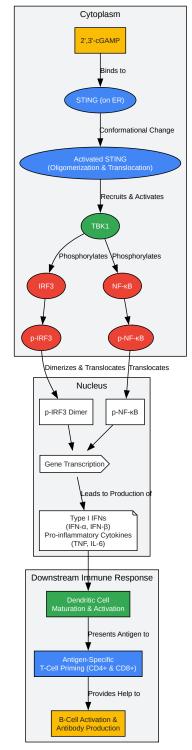


Figure 1: 2',3'-cGAMP Activated STING Signaling Pathway

Click to download full resolution via product page

Figure 1: 2',3'-cGAMP Activated STING Signaling Pathway

Quantitative Data Summary

The use of 2',3'-cGAMP as a vaccine adjuvant has demonstrated significant enhancement of immune responses in various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vivo Dose Regimens of 2',3'-cGAMP in Mice

Route of Administration	Dosage Range per Mouse	Vaccine Model	Reference
Intramuscular (i.m.)	10 μg	Adenoviral Vector Vaccine	[7]
Intramuscular (i.m.)	5-50 μg	Protein Subunit Vaccine	[3]
Intranasal	Not specified	Antiviral Vaccine	[4]
Intratumoral	10 μg	Cancer Vaccine	[1]
Subcutaneous (s.c.)	Not specified	HPV Therapeutic Vaccine	[8]

Table 2: Adjuvant Effects of 2',3'-cGAMP on Immune Responses

Immune Parameter	Vaccine Model	Key Findings	Reference
Cellular Immunity			
Antigen-Specific CD8+ T Cells	Antitumor/Antiviral	Potent expansion and functional maturation.	[4]
IFN-γ and Granzyme B Levels	HPV Therapeutic Vaccine	Highest levels observed with 2',3'- cGAMP + CpG-C co- adjuvantation.	[8]
T Helper 1 (Th1) Response	General	Promotes a shift towards a Th1 immune response.	[1]
Humoral Immunity			
Antigen-Specific Antibodies	General	Boosts the production of antigen-specific antibodies.	[2][3]
IgG Titers	Influenza Vaccine	Increases recombinant hemagglutinin (rHA)- specific antibody titers.	[9]
Germinal Center B Cells & Plasma Cells	General	Enhances differentiation.	[10]
Cytokine Production			
Type I Interferons (IFN-α, IFN-β)	In vitro/In vivo	Strong induction of type I IFN responses.	[4][11]
Pro-inflammatory Cytokines (TNF, IL-6)	In vitro	Induction of intermediate levels of TNF and IL-6.	[4]

Experimental Protocols

The following are generalized protocols for the use of 2',3'-cGAMP as a vaccine adjuvant in mice. Specific details may need to be optimized for individual antigens and experimental systems.

Protocol 1: Formulation of a 2',3'-cGAMP Adjuvanted Vaccine

Materials:

- Antigen of interest (e.g., recombinant protein, peptide, inactivated virus)
- 2',3'-cGAMP, VacciGrade™ or equivalent sterile, endotoxin-free preparation[2]
- Sterile, endotoxin-free physiological water or phosphate-buffered saline (PBS), pH 7.4[12]
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Reconstitution of 2',3'-cGAMP: Prepare a stock solution of 2',3'-cGAMP. For example, add 500 μl of sterile, endotoxin-free physiological water to 500 μg of lyophilized 2',3'-cGAMP to obtain a 1 mg/ml stock solution.[3] Mix gently by pipetting up and down. Avoid vigorous vortexing.
- Vaccine Formulation:
 - In a sterile microcentrifuge tube, combine the desired amount of antigen with the calculated volume of 2',3'-cGAMP stock solution.
 - \circ The final concentration of 2',3'-cGAMP is typically between 5-50 μ g per dose for mice.[3] For a 10 μ g dose, use 10 μ l of a 1 mg/ml stock.
 - Bring the total volume of the vaccine formulation to the desired injection volume (e.g., 50-100 μl for intramuscular injection) using sterile PBS.
 - Gently mix the formulation by flicking the tube or brief, gentle vortexing.

- Incubation (Optional): The vaccine formulation can be used immediately or after a short incubation (e.g., 15-30 minutes at room temperature) to allow for association of the adjuvant and antigen.
- Storage: Use the freshly prepared vaccine formulation immediately. If short-term storage is necessary, keep on ice. For longer-term storage, consult the manufacturer's stability data, though fresh preparation is recommended.

Protocol 2: Immunization of Mice

Materials:

- C57BL/6 or BALB/c mice (age and strain dependent on the study)
- Formulated vaccine (from Protocol 1)
- Sterile insulin syringes (e.g., 28-30 gauge)
- Appropriate animal handling and restraint devices

Procedure:

- Animal Handling: Acclimatize mice to the facility for at least one week before the experiment.
 Handle mice gently to minimize stress.
- Immunization Schedule: A typical prime-boost immunization schedule involves a primary immunization on day 0, followed by one or two booster immunizations at 2-3 week intervals.
- Administration:
 - \circ Intramuscular (i.m.): Inject 50 μ l of the vaccine formulation into the tibialis anterior or quadriceps muscle of the hind limb.
 - Subcutaneous (s.c.): Inject 100 μl of the vaccine formulation into the scruff of the neck or the base of the tail.
- Monitoring: Monitor the mice regularly for any adverse reactions at the injection site (e.g., swelling, redness) and for general health.

Protocol 3: Evaluation of Immune Responses

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

Procedure:

- Sample Collection: Collect blood from immunized mice (e.g., via tail vein or retro-orbital sinus) at various time points post-immunization (e.g., 2 weeks after the final boost). Isolate serum and store at -20°C or -80°C.
- Plate Coating: Coat 96-well ELISA plates with the antigen of interest (e.g., 1-5 μg/ml in coating buffer) overnight at 4°C.
- Blocking: Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) for 1-2 hours at room temperature.
- Sample Incubation: Add serially diluted mouse serum to the wells and incubate for 1-2 hours at room temperature.
- Detection: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or IgG1/IgG2a/c for subclass analysis). Incubate for 1 hour at room temperature.
- Development: Wash the plates and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Data Analysis: Read the absorbance at 450 nm using a microplate reader. The antibody titer
 is typically defined as the reciprocal of the highest dilution that gives a reading above a
 predetermined cutoff value.
- B. Enzyme-Linked Immunospot (ELISpot) for Cytokine-Secreting T Cells

Procedure:

 Sample Preparation: Euthanize mice and prepare single-cell suspensions of splenocytes or lymphocytes from draining lymph nodes.

- Plate Coating: Coat a 96-well ELISpot plate with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-y) overnight at 4°C.
- Cell Plating and Stimulation: Wash and block the plate. Add a defined number of splenocytes to each well and stimulate with the specific antigen (e.g., a peptide pool) for 18-24 hours at 37°C.[7] Include positive (e.g., mitogen) and negative (medium only) controls.
- Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody for the cytokine of interest and incubate.
- Development: Wash the plate and add streptavidin-HRP. Add a substrate to form spots.
- Data Analysis: Wash and dry the plate. Count the number of spots using an ELISpot reader. Each spot represents a cytokine-secreting cell.

Visualizations

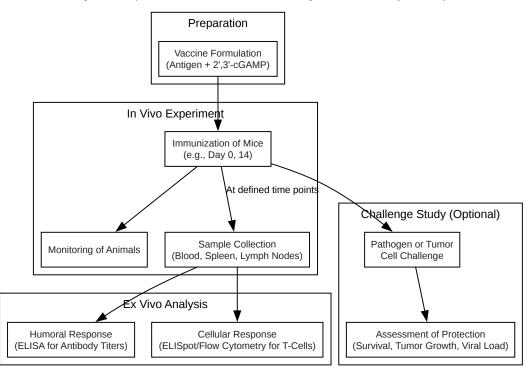


Figure 2: Experimental Workflow for Evaluating 2',3'-cGAMP Adjuvanticity

Click to download full resolution via product page

Figure 2: Experimental Workflow for Evaluating 2',3'-cGAMP Adjuvanticity

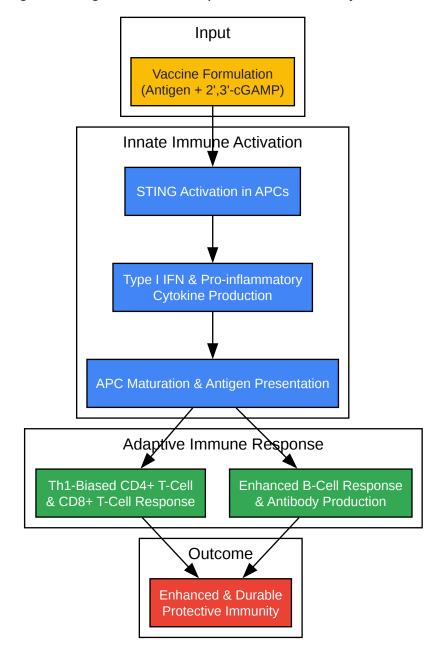


Figure 3: Logical Relationship of 2',3'-cGAMP Adjuvant Action

Click to download full resolution via product page

Figure 3: Logical Relationship of 2',3'-cGAMP Adjuvant Action

Conclusion

2',3'-cGAMP is a versatile and potent vaccine adjuvant that effectively enhances both cellular and humoral immune responses through the activation of the STING pathway. Its ability to promote a Th1-biased response and robust CD8+ T cell immunity makes it an attractive candidate for next-generation vaccines against infectious diseases and cancer. The protocols and data presented herein provide a foundational guide for researchers to explore the application of 2',3'-cGAMP in their vaccine development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. glpbio.com [glpbio.com]
- 2. invivogen.com [invivogen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inclusion of cGAMP within virus-like particle vaccines enhances their immunogenicity PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-administration of 2'3'-cGAMP STING activator and CpG-C adjuvants with a mutated form of HPV 16 E7 protein leads to tumor growth inhibition in the mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of cGAMP via the STING pathway in modulating germinal center responses and CD4 T cell differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | cGAMP/Saponin Adjuvant Combination Improves Protective Response to Influenza Vaccination by Microneedle Patch in an Aged Mouse Model [frontiersin.org]

 To cite this document: BenchChem. [Application of 2',3'-cGAMP as an adjuvant in vaccine development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107702#application-of-2-3-cgamp-as-an-adjuvant-in-vaccine-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com